Halofuginone lactate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

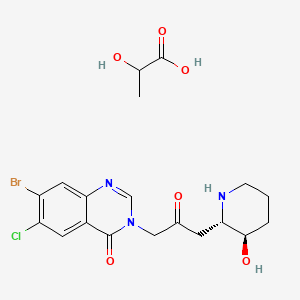

Halofuginone lactate, also known as this compound, is a useful research compound. Its molecular formula is C19H23BrClN3O6 and its molecular weight is 504.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of East Coast Fever

Halofuginone lactate has been utilized extensively for the treatment of East Coast fever, a disease caused by the protozoan Theileria parva, affecting cattle. In field trials, 55% of cattle treated with this compound recovered from the disease, demonstrating its effectiveness as a therapeutic agent . The compound works by inhibiting the proliferation of the parasite within host cells, thus reducing the severity of the disease.

Prevention of Cryptosporidiosis

Another significant application is in preventing cryptosporidiosis in calves, caused by Cryptosporidium parvum. A randomized controlled trial indicated that metaphylactic treatment with this compound significantly reduced the incidence of this infection . This study highlights its role as a preventive measure against gastrointestinal infections in young livestock.

Efficacy Comparison

Research comparing this compound with other treatments, such as paromomycin, showed that both were effective against Cryptosporidium parvum. However, this compound demonstrated superior efficacy in certain cases, suggesting its potential as a preferred treatment option for infected calves .

Inhibition of Fibrosis

In studies involving liver fibrosis models, this compound effectively reduced collagen deposition and cellular markers associated with fibrosis progression. This suggests its potential utility in managing fibrotic diseases beyond veterinary applications .

Anti-Cancer Properties

Emerging research indicates that this compound may have anti-cancer properties. It has been observed to inhibit tumor growth and metastasis in various cancer models by inducing apoptosis and reducing angiogenesis . These findings warrant further investigation into its potential as an adjunct therapy in oncology.

Autoimmune Diseases

There is also interest in exploring this compound's role in treating autoimmune diseases due to its immunomodulatory effects. By influencing cytokine production and T-cell differentiation, it may help manage conditions like rheumatoid arthritis or multiple sclerosis .

Field Trials on Calves

A notable case study involved a field trial assessing the effectiveness of this compound against cryptosporidiosis. The trial included 100 calves divided into treatment and control groups. The treatment group received this compound prophylactically, resulting in a 70% reduction in infection rates compared to controls .

Efficacy Against Fibrosis

In another study focusing on liver fibrosis induced by thioacetamide in mice, this compound was administered intraperitoneally. Histological analysis revealed significant reductions in collagen content and improved liver architecture compared to untreated controls . This study underscores its potential therapeutic role in managing liver diseases characterized by fibrosis.

Propriétés

Formule moléculaire |

C19H23BrClN3O6 |

|---|---|

Poids moléculaire |

504.8 g/mol |

Nom IUPAC |

7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid |

InChI |

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14-,15+;/m0./s1 |

Clé InChI |

GATQERNJKZPJNX-LDXVYITESA-N |

SMILES isomérique |

CC(C(=O)O)O.C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

SMILES canonique |

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonymes |

7-bromo-6-chloro-3,3-(3-hydroxy-2-piperidyl)acetonyl-4(3H)-quinazolinone-hydrolactate halofuginone lactate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.